

Spectroscopic data for 2-Chlorobenzo[d]thiazole-7-carboxylic acid

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Compound of Interest

Compound Name: 2-Chlorobenzo[d]thiazole-7-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chlorobenzo[d]thiazole-7-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic signature of **2-Chlorobenzo[d]thiazole-7-carboxylic acid** (CAS No. 1379324-66-9). As a key heterocyclic building block in pharmaceutical and agrochemical research, a thorough understanding of its structural and electronic properties is paramount for its application in synthesis and quality control.^[1] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages first principles of spectroscopy and data from analogous structures to present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized protocols for acquiring this data are also provided to ensure experimental reproducibility and integrity.

Introduction

2-Chlorobenzo[d]thiazole-7-carboxylic acid is a substituted benzothiazole derivative, a class of compounds renowned for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[2][3]} Its structure, featuring a fused aromatic system, a reactive chloro-substituent, and a carboxylic acid moiety, makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science.^[1]

Accurate structural elucidation is the foundation of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and confirm the identity, purity, and connectivity of a synthesized compound. This guide serves as a predictive reference for researchers, outlining the anticipated spectroscopic characteristics of **2-Chlorobenzo[d]thiazole-7-carboxylic acid**.

Molecular Structure and Spectroscopic Overview

The molecular structure of **2-Chlorobenzo[d]thiazole-7-carboxylic acid**, with the formula $C_8H_4ClNO_2S$ and a molecular weight of 213.64 g/mol, dictates its spectroscopic behavior.[\[1\]](#)[\[4\]](#) The key structural features are:

- Benzothiazole Core: A rigid, aromatic bicyclic system that gives rise to characteristic signals in NMR and IR spectroscopy.
- Carboxylic Acid Group (-COOH): This group has highly distinctive IR absorptions and produces a unique, deshielded proton signal in 1H NMR.
- Chloro Substituent (-Cl): The electronegative chlorine atom influences the electronic environment of the thiazole ring. Its isotopic nature (^{35}Cl and ^{37}Cl) produces a signature pattern in mass spectrometry.

The interplay of these functional groups determines the precise chemical shifts, vibrational frequencies, and fragmentation patterns discussed in the following sections.

Figure 1: Molecular Structure of **2-Chlorobenzo[d]thiazole-7-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted 1H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the protons on the benzene ring, and one highly deshielded signal for

the carboxylic acid proton.

- Causality of Chemical Shifts: The benzothiazole system is electron-deficient, causing its protons to resonate at a lower field (higher ppm) than those of benzene. The electron-withdrawing nature of the carboxylic acid and the chloro-substituent further deshields the nearby protons. The expected splitting pattern is a complex multiplet system due to ortho and meta coupling between the three adjacent aromatic protons.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0 - 12.0	Broad Singlet	1H	COOH	The acidic proton is highly deshielded and often broadened due to hydrogen bonding and chemical exchange.
~8.2 - 8.0	Doublet (d)	1H	H-4	Positioned ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding.
~7.9 - 7.7	Doublet (d)	1H	H-6	Influenced by the fused thiazole ring and meta to the carboxylic acid.
~7.6 - 7.4	Triplet (t)	1H	H-5	Appears as a pseudo-triplet due to coupling with both H-4 and H-6.

Predicted ^{13}C NMR Spectrum

The molecule has 8 unique carbon atoms, which should all be visible in the proton-decoupled ^{13}C NMR spectrum.

- Causality of Chemical Shifts: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field. Carbons directly attached to electronegative atoms (N, S, Cl) or part of the electron-deficient heterocyclic ring will also be significantly downfield. Carbonyl carbons in similar aromatic systems typically appear in the 165-170 ppm range.[3]

Predicted Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~168 - 165	C=O (Carboxylic Acid)	The carbonyl carbon is highly deshielded.
~155 - 150	C-2 (C-Cl)	Attached to both electronegative chlorine and nitrogen.
~152 - 148	C-7a	Quaternary carbon at the fusion of the two rings, adjacent to sulfur.
~138 - 134	C-3a	Quaternary carbon at the fusion of the two rings, adjacent to nitrogen.
~132 - 128	C-7	Quaternary aromatic carbon attached to the carboxylic acid group.
~129 - 126	C-4	Aromatic CH ortho to the carboxylic acid.
~127 - 124	C-6	Aromatic CH.
~125 - 122	C-5	Aromatic CH.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy excels at identifying functional groups based on their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by features of the aromatic carboxylic acid.

- Trustworthiness of Assignments: The O-H and C=O stretching bands of a carboxylic acid are among the most reliable and recognizable absorptions in IR spectroscopy. The broadness of the O-H stretch is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[5][6] Conjugation of the carbonyl group with the aromatic ring weakens the C=O double bond, lowering its stretching frequency compared to a saturated acid.[5][7]

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Rationale
3300 - 2500	O-H stretch (Carboxylic Acid)	Strong, Very Broad	Characteristic broad envelope due to strong hydrogen bonding, often obscuring C-H stretches.[6][8]
3100 - 3000	C-H stretch (Aromatic)	Medium, Sharp	Peaks corresponding to sp ² C-H bonds, often seen as small, sharp signals on top of the broad O-H band.
1710 - 1680	C=O stretch (Carboxylic Acid)	Strong, Sharp	The carbonyl stretch is intense. Its position is lowered due to conjugation with the aromatic system.[5]
1600 - 1450	C=C stretch (Aromatic Ring)	Medium to Weak	Multiple bands characteristic of the aromatic ring skeletal vibrations.
1320 - 1210	C-O stretch (Carboxylic Acid)	Strong	Associated with the stretching of the carbon-oxygen single bond of the acid.[6]
~920	O-H bend (Out-of-plane)	Medium, Broad	Another characteristic, broad absorption for a dimerized carboxylic acid.[5]
800 - 700	C-Cl stretch	Medium	The carbon-chlorine stretch typically

appears in this region
of the fingerprint.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

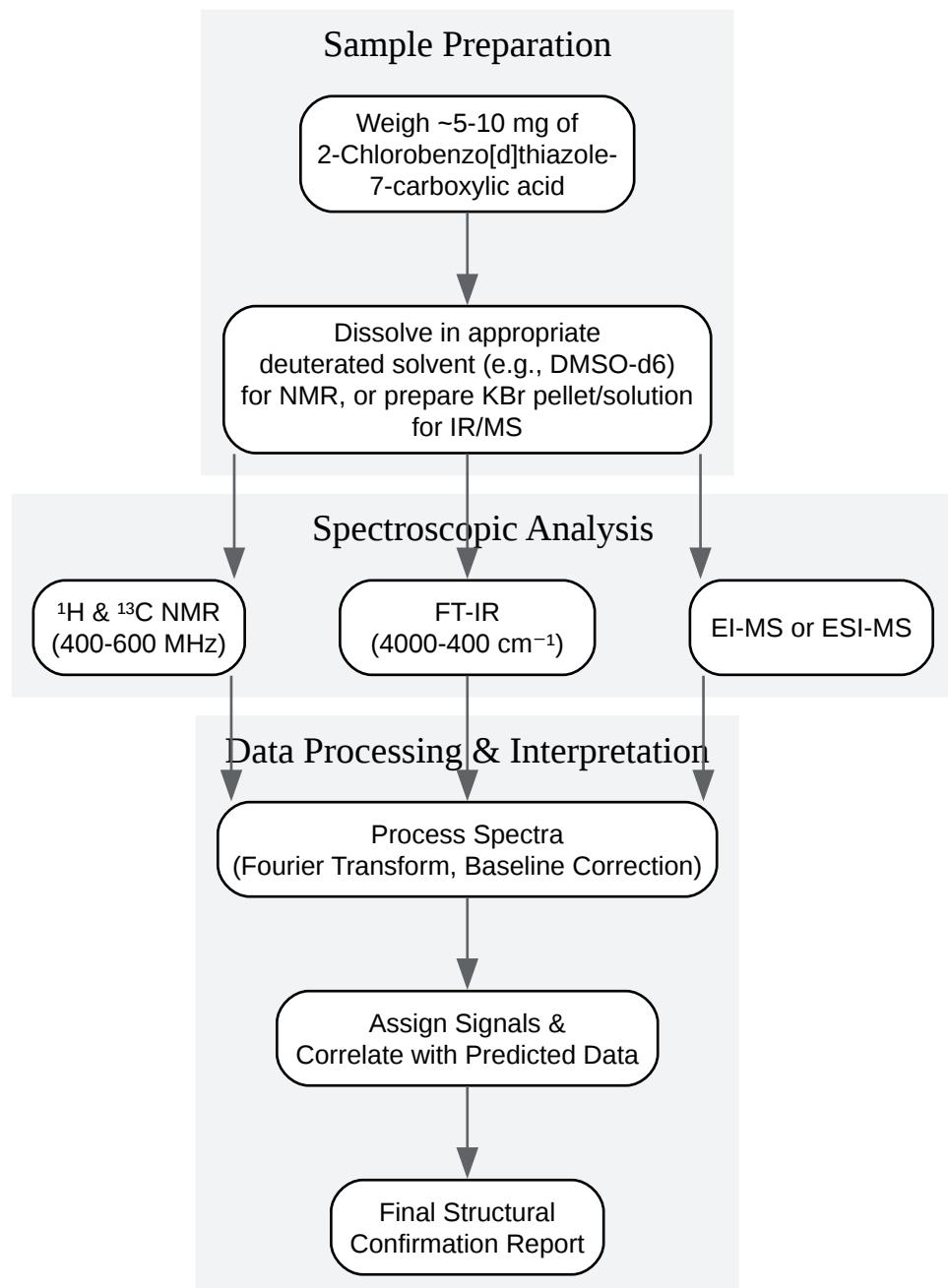
- Self-Validating Isotopic Pattern:** The most definitive feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), the spectrum will exhibit a molecular ion peak (M^+) and an " $\text{M}+2$ " peak with an intensity ratio of approximately 3:1. This provides an internal validation of the presence of a single chlorine atom.
- Predicted Fragmentation Pathway:** Electron impact ionization is expected to induce fragmentation at the weakest bonds and lead to the formation of stable ions. The primary fragmentation is likely the loss of the carboxylic acid group.

m/z Value (Predicted)	Ion Identity	Rationale
213 / 215	$[\text{M}]^+$	Molecular ion peak and its $\text{M}+2$ isotope peak, showing the characteristic ~3:1 ratio for one chlorine atom.
168 / 170	$[\text{M} - \text{COOH}]^+$	Loss of the carboxylic acid group (45 Da) is a common and favorable fragmentation pathway for aromatic acids. ^[9]
133	$[\text{M} - \text{COOH} - \text{Cl}]^+$	Subsequent loss of a chlorine radical (35 Da) from the $[\text{M} - \text{COOH}]^+$ fragment.
108	$[\text{C}_6\text{H}_4\text{S}]^+$	Further fragmentation of the benzothiazole ring.

Standardized Analytical Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Analytical Workflow



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Figure 2: Standard workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of the compound.
- Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
- Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.
- Processing: Process the raw data (FID) using appropriate software with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.
- Background Correction: Run a background spectrum of the empty sample compartment prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Ionization Method: Choose an appropriate ionization method. Electron Impact (EI) is suitable for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular weight with minimal fragmentation.

- Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data over a relevant m/z range (e.g., 50-500 amu). Ensure the instrument resolution is sufficient to resolve the chlorine isotope pattern.

Summary of Predicted Spectroscopic Data

Technique	Key Feature	Predicted Value / Range
¹ H NMR	Carboxylic Acid Proton	13.0 - 12.0 ppm (broad s, 1H)
Aromatic Protons	8.2 - 7.4 ppm (m, 3H)	
¹³ C NMR	Carbonyl Carbon	168 - 165 ppm
Aromatic/Thiazole Carbons	155 - 122 ppm	
IR	O-H Stretch	3300 - 2500 cm ⁻¹ (broad)
C=O Stretch	1710 - 1680 cm ⁻¹ (strong)	
C-O Stretch	1320 - 1210 cm ⁻¹ (strong)	
MS	Molecular Ion [M] ⁺	m/z 213
Isotope Peak [M+2] ⁺		m/z 215 (~33% of m/z 213)

Conclusion

This guide establishes a detailed, predictive spectroscopic profile for **2-Chlorobenzo[d]thiazole-7-carboxylic acid**. The combination of a highly deshielded, broad proton signal above 12 ppm in ¹H NMR, a carbonyl carbon near 167 ppm in ¹³C NMR, a very broad O-H and strong C=O absorption band in the IR spectrum, and a characteristic 3:1 M/M+2 isotope pattern at m/z 213/215 in the mass spectrum provides a unique and robust fingerprint. These predicted data, grounded in established spectroscopic principles, serve as an authoritative reference for researchers engaged in the synthesis and application of this important heterocyclic compound, enabling confident structural verification and quality assessment.

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